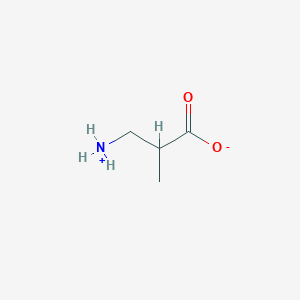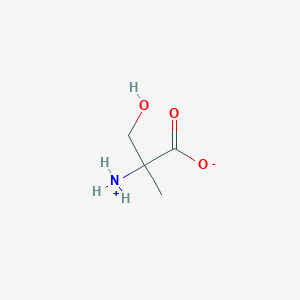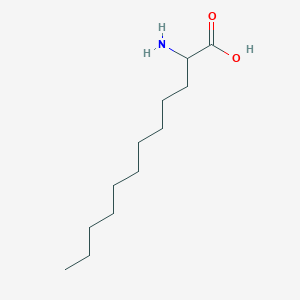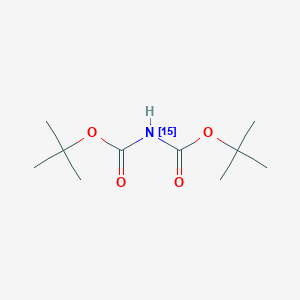
(R)-2-Hydroxy-4-methylpentanoic acid
Übersicht
Beschreibung
(R)-2-hydroxy-4-methylpentanoic acid is the (R)-enantiomer of 2-hydroxy-4-methylpentanoic acid. Found in patients with short-bowel syndrome (an inborn error of metabolism), and in maple syrup urine disease, MSUD. It is a (2R)-2-hydroxy monocarboxylic acid and a 2-hydroxy-4-methylvaleric acid. It is a conjugate acid of a (R)-2-hydroxy-4-methylpentanoate. It is an enantiomer of a (S)-2-hydroxy-4-methylpentanoic acid.
This compound is a natural product found in Homo sapiens, Euglena gracilis, and Caenorhabditis elegans with data available.
Wirkmechanismus
Target of Action
The primary targets of ®-2-Hydroxy-4-methylpentanoic acid, which is closely related to ®-lipoic acid, are histone deacetylases (HDACs). These include HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10 . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events .
Mode of Action
®-2-Hydroxy-4-methylpentanoic acid interacts with its targets, the HDACs, by inhibiting their activity. Importantly, only the naturally occurring ®-enantiomer inhibits HDACs at physiologically relevant concentrations, leading to hyperacetylation of HDAC substrates . This inhibition of HDACs can affect gene expression and other cellular processes.
Biochemical Pathways
It’s known that hdacs, the targets of this compound, are involved in numerous cellular processes, including cell cycle progression, gene expression, and protein stability . Therefore, the inhibition of HDACs by ®-2-Hydroxy-4-methylpentanoic acid could potentially affect these pathways and their downstream effects.
Pharmacokinetics
It’s known that lipoic acid, a closely related compound, is well-absorbed and has good bioavailability . It’s also known that lipoic acid is unstable and has poor aqueous solubility, which can lead to poor absorption and low bioavailability
Result of Action
The molecular and cellular effects of ®-2-Hydroxy-4-methylpentanoic acid’s action are primarily related to its inhibition of HDACs. This can lead to hyperacetylation of HDAC substrates, which can affect gene expression and other cellular processes . Additionally, lipoic acid, a closely related compound, has been found to enhance insulin sensitivity, increase glucose uptake in muscle cells, and promote the burning of stored fat for energy .
Action Environment
It’s known that various environmental factors can influence the biosynthesis and action of plant secondary metabolites
Biochemische Analyse
Biochemical Properties
®-2-Hydroxy-4-methylpentanoic acid plays a crucial role in biochemical reactions, particularly in the metabolism of leucine. It interacts with several enzymes, including leucine dehydrogenase and branched-chain alpha-keto acid dehydrogenase complex. These interactions facilitate the conversion of leucine into its corresponding keto acid and subsequently into ®-2-Hydroxy-4-methylpentanoic acid . The compound also acts as a substrate for enzymes involved in the synthesis of coenzyme A derivatives, further integrating into metabolic pathways .
Cellular Effects
The effects of ®-2-Hydroxy-4-methylpentanoic acid on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those related to energy metabolism and stress responses. The compound has been shown to modulate gene expression, affecting genes involved in metabolic pathways and cellular stress responses . Additionally, ®-2-Hydroxy-4-methylpentanoic acid impacts cellular metabolism by serving as an energy source and influencing the balance of metabolic intermediates .
Molecular Mechanism
At the molecular level, ®-2-Hydroxy-4-methylpentanoic acid exerts its effects through several mechanisms. It binds to specific enzymes, acting as a substrate or inhibitor, thereby modulating their activity. For instance, it can inhibit the activity of branched-chain alpha-keto acid dehydrogenase complex, leading to an accumulation of branched-chain amino acids and their corresponding keto acids . This inhibition can result in altered metabolic flux and changes in gene expression related to amino acid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-Hydroxy-4-methylpentanoic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that ®-2-Hydroxy-4-methylpentanoic acid can have sustained effects on cellular function, including prolonged modulation of metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of ®-2-Hydroxy-4-methylpentanoic acid vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve energy balance . At high doses, it may exhibit toxic effects, including metabolic imbalances and oxidative stress . Threshold effects have been observed, where specific dosages result in significant changes in metabolic pathways and cellular function .
Metabolic Pathways
®-2-Hydroxy-4-methylpentanoic acid is involved in several metabolic pathways, primarily those related to the metabolism of branched-chain amino acids . It interacts with enzymes such as leucine dehydrogenase and branched-chain alpha-keto acid dehydrogenase complex, facilitating the conversion of leucine into its corresponding keto acid and subsequently into ®-2-Hydroxy-4-methylpentanoic acid . The compound also affects metabolic flux and the levels of various metabolites, integrating into broader metabolic networks .
Transport and Distribution
Within cells and tissues, ®-2-Hydroxy-4-methylpentanoic acid is transported and distributed through specific transporters and binding proteins . These transporters facilitate its uptake into cells and its distribution to various cellular compartments . The compound’s localization and accumulation can influence its activity and function, affecting metabolic pathways and cellular processes .
Subcellular Localization
®-2-Hydroxy-4-methylpentanoic acid is localized in specific subcellular compartments, including the mitochondria and cytoplasm . Its activity and function are influenced by its subcellular localization, with targeting signals and post-translational modifications directing it to specific organelles . This localization is crucial for its role in metabolic pathways and its interactions with enzymes and other biomolecules .
Eigenschaften
IUPAC Name |
(2R)-2-hydroxy-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRFTAZAXQPQHI-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331458 | |
| Record name | (R)-2-Hydroxy-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Leucic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20312-37-2 | |
| Record name | D-Leucic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20312-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucic acid, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020312372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2-Hydroxy-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-Hydroxy-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEUCIC ACID, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82AX56U3YN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Leucic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














